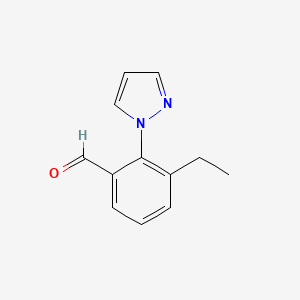

3-Ethyl-2-(1H-Pyrazol-1-YL)benzaldehyd

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthetische Chemie

3-Ethyl-2-(1H-Pyrazol-1-YL)benzaldehyd: ist eine wertvolle Verbindung in der synthetischen Chemie, insbesondere bei der Synthese von Pyrazolderivaten. Pyrazole sind bekannt für ihren umfangreichen Einsatz als Kernstrukturen in einer Vielzahl heterocyclischer Verbindungen, die bedeutende Anwendungen in Agrochemikalien, fluoreszierenden Materialien und biologischen Wirkstoffen haben . Zu den jüngsten Fortschritten in synthetischen Ansätzen gehören umweltfreundliche Methoden, heterogene katalytische Systeme, ligandenfreie Systeme sowie Ultraschall- und Mikrowellen-gestützte Reaktionen .

Biologische Aktivitäten

Der Pyrazolrest, der in This compound vorhanden ist, zeigt eine Reihe biologischer Aktivitäten. Es wurde berichtet, dass er antibakterielle, entzündungshemmende, krebshemmende, schmerzlindernde, krampflösende, anthelmintische, antioxidative und herbizide Eigenschaften besitzt . Diese Eigenschaften machen ihn zu einer Verbindung, die für weitere biologische Studien und potenzielle therapeutische Anwendungen von Interesse ist.

Pharmazeutische Anwendungen

In der pharmazeutischen Industrie werden die strukturellen Merkmale von Pyrazolderivaten, darunter This compound, genutzt, um Medikamente mit einer breiten Palette biologischer Aktivitäten zu entwickeln. Diese Aktivitäten umfassen antimalarielle, entzündungshemmende, schmerzstillende, fiebersenkende, antimykotische, antivirale, Antidepressiva, antibakterielle, Antitumor-, antioxidative und Anti-Filarienmittel .

Agrochemische Industrie

Der Pyrazolkern von This compound ist auch in der agrochemischen Industrie von Bedeutung. Pyrazolderivate werden verwendet, um Verbindungen mit herbiziden Eigenschaften zu erzeugen, die zur Entwicklung neuer Produkte beitragen, die den Pflanzenschutz und die landwirtschaftliche Produktivität verbessern können .

Materialwissenschaft

In der Materialwissenschaft macht die Stabilität und Reaktivität der Verbindung sie geeignet für die Herstellung neuartiger Materialien mit spezifischen Eigenschaften. So kann sie beispielsweise bei der Synthese organischer Moleküle verwendet werden, die Teil fortschrittlicher Materialien für verschiedene Anwendungen sind, einschließlich Hochtemperaturprozessen .

Entwicklung umweltfreundlicher Katalysatoren

Das Potenzial der Verbindung bei der Entwicklung umweltfreundlicher Katalysatoren ist bemerkenswert. Sie kann zur Herstellung heterogener Katalysatoren verwendet werden, die umweltfreundlicher sind und bei Hochtemperaturreaktionen eingesetzt werden können, was für nachhaltige chemische Verfahren entscheidend ist .

Wirkmechanismus

Pyrazoles are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact mechanism of action, targets, and biochemical pathways affected would depend on the specific pyrazole compound and its functional groups.

Biochemische Analyse

Biochemical Properties

3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The pyrazole ring in its structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites. This compound has been shown to inhibit certain enzymes, such as aldehyde dehydrogenase, by binding to the active site and preventing substrate access . Additionally, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects .

Cellular Effects

The effects of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can result in altered gene expression patterns, affecting cellular processes such as proliferation, apoptosis, and differentiation . Furthermore, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .

Molecular Mechanism

At the molecular level, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde exerts its effects through several mechanisms. One primary mechanism is the binding interaction with enzyme active sites, where it can act as a competitive inhibitor . This binding prevents the substrate from accessing the active site, thereby inhibiting enzyme activity. Additionally, this compound can interact with transcription factors, influencing their ability to bind DNA and regulate gene expression . These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

The effects of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy . Long-term studies have shown that continuous exposure to 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can result in sustained changes in cellular function, including altered gene expression and metabolic profiles .

Dosage Effects in Animal Models

In animal models, the effects of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects and can modulate enzyme activity and cellular signaling pathways effectively . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . Additionally, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, facilitating its distribution throughout the body . Once inside the cell, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications can direct 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde to specific subcellular compartments, influencing its activity and function . For example, its presence in the nucleus allows it to interact with transcription factors and influence gene expression .

Eigenschaften

IUPAC Name |

3-ethyl-2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-10-5-3-6-11(9-15)12(10)14-8-4-7-13-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAORENYYQFYIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C=O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

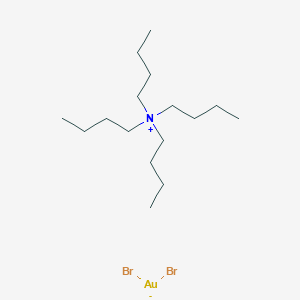

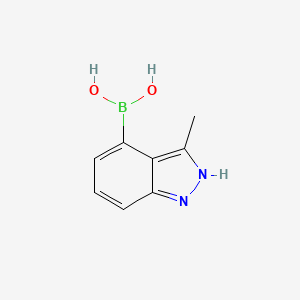

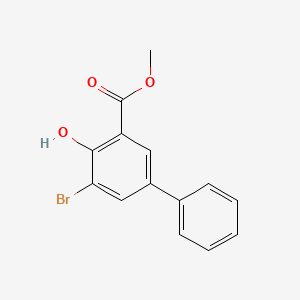

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)

![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)

![4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride](/img/structure/B1452257.png)

![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)

![Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B1452262.png)

![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)

![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)

![N2-[(Benzyloxy)carbonyl]glutaminyltyrosine](/img/structure/B1452270.png)